Benzyl 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetate
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Overview
Description
Benzyl 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetate is a complex organic compound that features a piperidine ring substituted with a thiophene group and an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of a piperidine derivative with a thiophene-containing compound, followed by esterification with benzyl alcohol. The reaction conditions often require the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also help in maintaining consistent reaction parameters, thereby ensuring the quality and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the piperidine ring, potentially converting them to alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetate is not fully understood, but it is believed to interact with various molecular targets. The thiophene ring may facilitate binding to specific enzymes or receptors, while the piperidine ring can enhance the compound’s stability and bioavailability. The ester linkage allows for potential hydrolysis, releasing active metabolites that can exert biological effects.
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and thiophene-2-carboxylic acid share the thiophene ring structure.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and 1-benzylpiperidine have similar piperidine ring structures.
Uniqueness: Benzyl 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetate is unique due to its combination of a thiophene ring and a piperidine ring linked by an ester group. This structure provides a versatile scaffold for further chemical modifications, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
benzyl 2-(2,6-dioxo-4-thiophen-2-ylpiperidin-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c20-16-9-14(15-7-4-8-24-15)10-17(21)19(16)11-18(22)23-12-13-5-2-1-3-6-13/h1-8,14H,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJKTNHTMATSIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)N(C1=O)CC(=O)OCC2=CC=CC=C2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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